

CFTRinh-172: Application Notes and Protocols for Cystic Fibrosis Research

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Compound of Interest

Compound Name: CFTRinh-172

Cat. No.: B1212534

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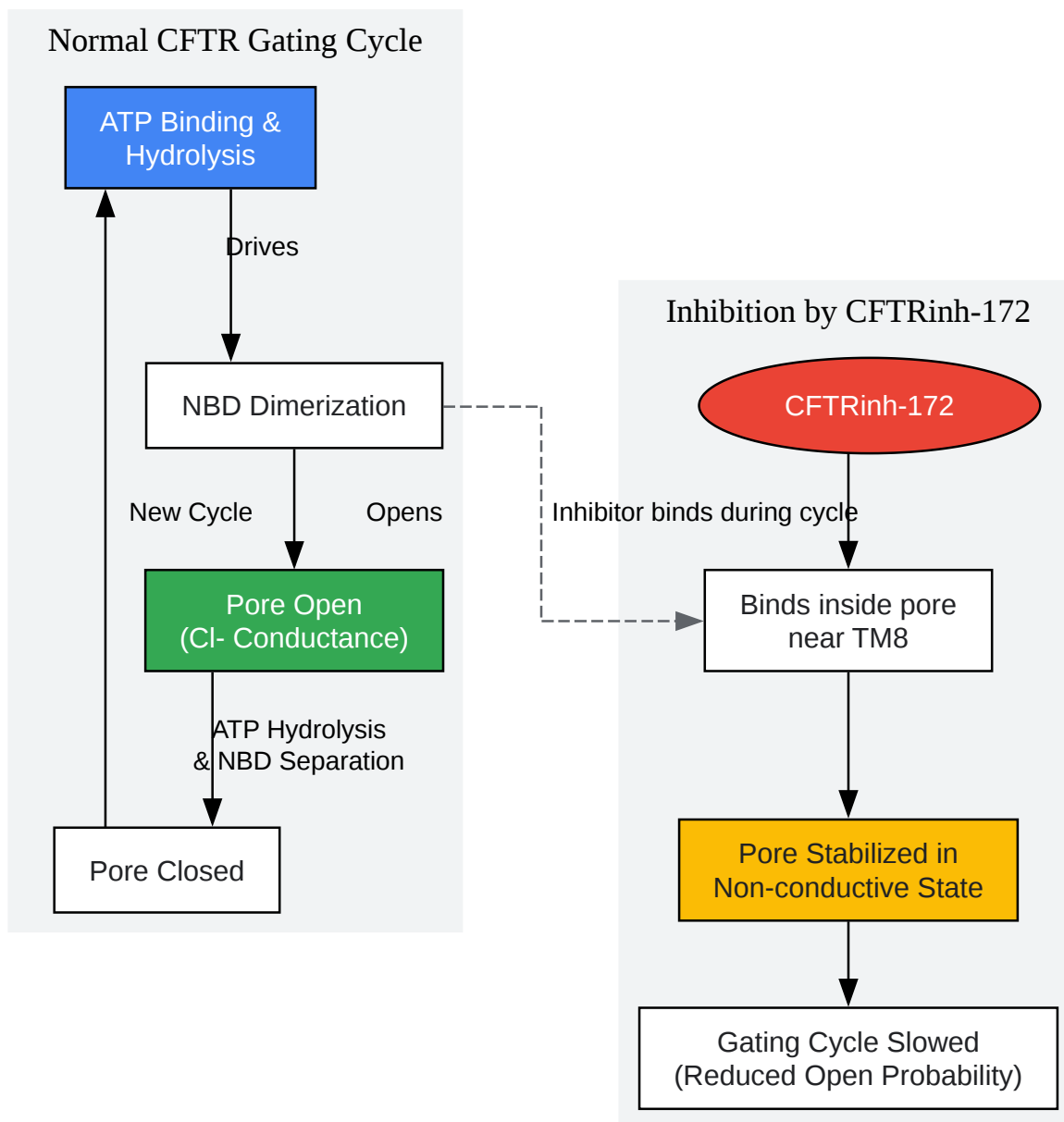
Introduction

CFTRinh-172, or 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, is a highly potent and selective small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Since its identification through high-throughput screening, it has become an indispensable tool in cystic fibrosis (CF) research.[3] Its primary utility lies in its ability to acutely and reversibly block CFTR function, allowing researchers to probe the physiological roles of CFTR, create pharmacological models of CF, and validate CFTR-mediated activity in various experimental systems.[1][4] These notes provide detailed applications, protocols, and key data for researchers utilizing **CFTRinh-172**.

Mechanism of Action

CFTRinh-172 acts as a direct inhibitor by binding within the CFTR channel pore.[5][6] Cryogenic electron microscopy (cryo-EM) studies have revealed that it lodges near transmembrane helix 8, a crucial element linking ATP hydrolysis at the nucleotide-binding domains (NBDs) to channel gating.[5][7] The binding of **CFTRinh-172** stabilizes the transmembrane helices in a non-conductive conformation, leading to a collapse of the chloride selectivity filter and blocking the pore from the extracellular side.[5][6]

Interestingly, **CFTRinh-172** is not a simple open-channel blocker. It functions as a gating modulator that inhibits the channel without preventing the dimerization of the NBDs.[5] It slows the ATP-dependent gating cycle, reducing the channel's open probability primarily by increasing the mean closed time.[5][8]



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Mechanism of **CFTRinh-172** action on the CFTR gating cycle.

Research Applications

- **Pharmacological Probe for CFTR Function:** The most common application of **CFTRinh-172** is to confirm that an observed chloride current is mediated by CFTR. In electrophysiological or fluorescence-based assays, a robust signal is first elicited by CFTR activators (e.g.,

forskolin). Subsequent application of **CFTRinh-172** should specifically inhibit this signal, thereby verifying the involvement of CFTR.[9][10]

- **Creation of In Vitro CF Models:** **CFTRinh-172** allows for the creation of a CF model from its own control, using non-CF cells.[4] This approach circumvents the issue of genetic variability when comparing cell lines from healthy donors versus individuals with CF. For instance, treating primary human airway epithelial cells with **CFTRinh-172** for several days has been shown to mimic the pro-inflammatory phenotype seen in CF, including increased IL-8 secretion.[4][11] This demonstrates that the loss of CFTR chloride conductance alone is sufficient to initiate an inflammatory cascade.[4]
- **Therapeutic Development for Secretory Diarrheas:** Beyond CF, CFTR is implicated in diseases of hyper-activation, such as cholera and other secretory diarrheas, where excessive CFTR-mediated fluid secretion occurs.[12] **CFTRinh-172** has been used in pre-clinical animal models to demonstrate that inhibiting CFTR can effectively block toxin-induced intestinal fluid secretion, highlighting its potential as a therapeutic agent for these conditions.[2][3]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data regarding the efficacy and activity of **CFTRinh-172** from various studies.

Table 1: Inhibitory Potency of **CFTRinh-172**

Parameter	Value	Cell/System Type	Reference
Ki	~300 nM	FRT cells (Short-circuit current)	[2][8]
IC50	~300 nM	Epithelial cells	[1]
IC50	0.08 ± 0.01 µM	HEK293T cells (Patch-clamp)	[13]

| Ki | 0.6 µM | Planar lipid bilayer (Single channel) |[8] |

Table 2: Effects on CFTR Channel Gating and Activity (at 10 µM)

Parameter	Control Value	Value with CFTRinh-172	System	Reference
Open Probability (WT CFTR)	0.21 ± 0.05	0.007 ± 0.003	Planar lipid bilayer	[5]
Mean Open Dwell Time (WT CFTR)	487 ± 92 ms	109 ± 14 ms	Planar lipid bilayer	[5]

| ATP Turnover (kcat) | 22 ± 3 ATP/protein/min | 5.2 ± 1.0 ATP/protein/min | Purified CFTR |[5] |

Table 3: In Vivo Efficacy

Animal Model	Treatment	Effect	Reference
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| Mouse | Cholera toxin-induced intestinal fluid secretion | >90% reduction with 250 µg/kg single IP injection |[2][3] |

Experimental Protocols

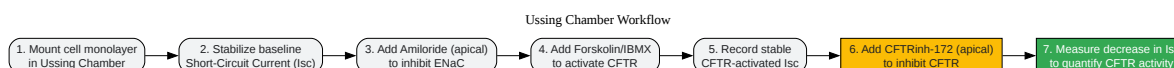
Protocol 1: Ussing Chamber Short-Circuit Current (Isc) Assay

This protocol measures CFTR-dependent ion transport across a polarized epithelial cell monolayer.

Methodology:

- **Cell Culture:** Grow a high-resistance, polarized epithelial monolayer (e.g., CFBE, primary human bronchial epithelial cells) on permeable filter supports (e.g., Transwells®).
- **Mounting:** Mount the filter support in an Ussing chamber, bathing both apical and basolateral sides with identical physiological saline solutions (e.g., Krebs-Ringer bicarbonate), maintained at 37°C and bubbled with 95% O₂/5% CO₂.

- Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport.
- Baseline & ENaC Inhibition: Allow the baseline Isc to stabilize. Add an ENaC inhibitor, such as amiloride (10-100 μ M), to the apical chamber to block sodium absorption. The remaining current is primarily driven by anion secretion.[9][10]
- CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail, typically forskolin (10-20 μ M) and IBMX (100 μ M), to the basolateral (or sometimes both) chamber.[10] Record the increase in Isc until it reaches a stable plateau.
- CFTR Inhibition: Add **CFTRinh-172** (typically 5-20 μ M) to the apical chamber. The resulting decrease in Isc represents the CFTR-dependent component of the current.[9][10]



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